
N-(6-bromoquinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromoquinolin-2-yl)acetamide is an organic compound with the molecular formula C11H9BrN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position of the quinoline ring and an acetamide group at the 2nd position makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoquinolin-2-yl)acetamide typically involves the bromination of quinoline followed by acetamidation. One common method involves the following steps:
Bromination: Quinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 6th position.
Acetamidation: The brominated quinoline is then reacted with acetic anhydride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromoquinolin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-(6-bromoquinolin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(6-bromoquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and acetamide group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromoquinolin-6-yl)acetamide: Similar in structure but with the bromine atom at a different position.
N-(6-chloroquinolin-2-yl)acetamide: Similar but with a chlorine atom instead of bromine.
N-(6-fluoroquinolin-2-yl)acetamide: Similar but with a fluorine atom instead of bromine.
Uniqueness
N-(6-bromoquinolin-2-yl)acetamide is unique due to the specific positioning of the bromine atom and the acetamide group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
N-(6-bromoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C11H9BrN2O/c1-7(15)13-11-5-2-8-6-9(12)3-4-10(8)14-11/h2-6H,1H3,(H,13,14,15) |
InChI Key |
BILXOSSFNMSECI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


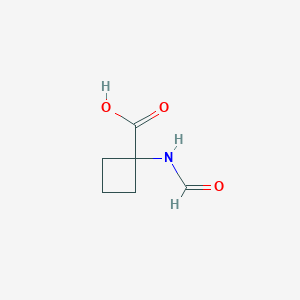
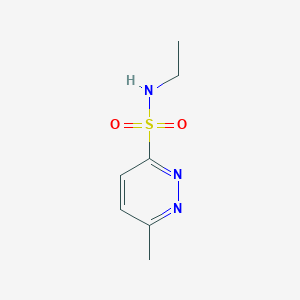
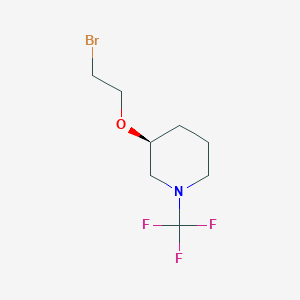
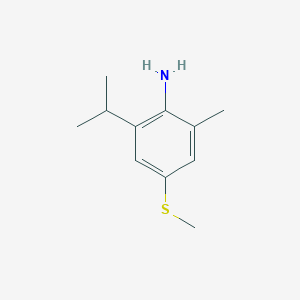
![Tert-butyl (6-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13967698.png)
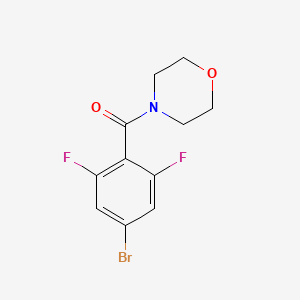
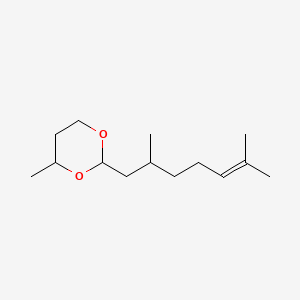
![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)
![Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-](/img/structure/B13967741.png)
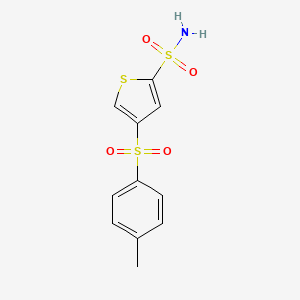

![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)
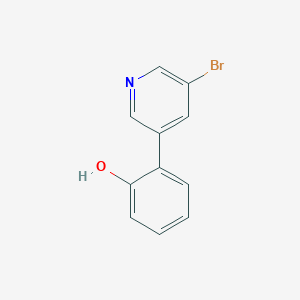
![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)
